Hycanthone sulfamate

Description

Properties

CAS No. |

23282-51-1 |

|---|---|

Molecular Formula |

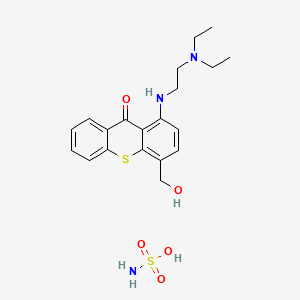

C20H27N3O5S2 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one;sulfamic acid |

InChI |

InChI=1S/C20H24N2O2S.H3NO3S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20;1-5(2,3)4/h5-10,21,23H,3-4,11-13H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

XKXSMHTUJNQUOW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.NS(=O)(=O)O |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.NS(=O)(=O)O |

Other CAS No. |

27948-13-6 |

Synonyms |

hycanthone sulfamate |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Profile

Hycanthone sulfamate exhibits anti-helminthic properties, particularly against Schistosoma mansoni. Its mechanism of action involves the inhibition of worm monoamine oxidase, leading to increased levels of biogenic amines within the parasites. This disruption is critical for the survival and motility of the worms, ultimately resulting in their death .

Key Targets and Conditions

The following table summarizes the primary targets and conditions associated with this compound:

| Target | Pharmacology | Condition | Potency (IC50) |

|---|---|---|---|

| Carboxylic ester hydrolase | Anti-helminthic activity | Human schistosomiasis | 80.0 nM |

| Unknown | Potential for other parasitic infections | Unspecified | Not specified |

Clinical Trials and Efficacy

This compound has undergone various clinical trials, demonstrating significant efficacy in treating active schistosomiasis. A notable trial involved 203 patients treated with enterocoated tablets or intramuscular injections. The results indicated a cure rate exceeding 90% with manageable side effects such as nausea and abdominal pain .

Summary of Clinical Findings

- Treatment Regimen : Single intramuscular doses ranging from 2 to 3 mg/kg were found to be most effective.

- Side Effects : Common side effects included anorexia, nausea, and muscle pain; however, serious adverse effects were minimal.

- Long-term Effects : Studies have indicated potential hepatocellular effects, necessitating further investigation into long-term safety .

Promising Research Areas

- Combination Therapies : Investigating the use of this compound alongside praziquantel to enhance treatment efficacy against resistant strains.

- New Derivatives : Development of analogs that may improve pharmacokinetic profiles and reduce toxicity while maintaining effectiveness against Schistosoma species.

- Broader Antiparasitic Applications : Exploring its effects on other helminths and protozoan parasites.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hycanthone and Analogous Compounds

Key Findings:

Structural Similarities and Differences: Hycanthone and lucanthone share a thioxanthenone backbone, but lucanthone’s methyl group abolishes mutagenicity in Salmonella while retaining activity in T4 phage . Thioxanthene analogs (IA-4, IA-6) with hydroxymethyl groups exhibit reduced mutagenic potency compared to hycanthone, suggesting steric or electronic modifications impact DNA binding .

Pharmacological Profile: Hycanthone uniquely combines anti-inflammatory and mutagenic properties. Its NLRP3 inhibition is comparable to MCC950, a known inflammasome inhibitor .

Mechanistic Insights: Hycanthone’s anti-inflammatory effects involve suppressing LPS/ATP-induced cytokine release, while its mutagenicity arises from DNA intercalation in GGGG/CCCC sequences . 4-Nitroquinoline-1-oxide induces base substitutions via reactive oxygen species, a mechanism absent in hycanthone .

Research Implications and Limitations

- Therapeutic Potential: Hycanthone’s anti-inflammatory efficacy in neuroinflammation models supports its repurposing for CNS disorders, though mutagenicity risks necessitate structural optimization .

- Safety Concerns : The compound’s frameshift mutagenicity at low doses highlights the need for stringent toxicity profiling in drug development .

- Data Gaps: Limited evidence on this compound specifically requires further studies to clarify its pharmacokinetic and safety profile relative to hycanthone.

Q & A

Q. What is the molecular mechanism by which hycanthone sulfamate inhibits Apurinic Endonuclease-1 (APE1)?

this compound binds directly to APE1’s hydrophobic pocket, altering its helical structure and inhibiting enzymatic activity. This is validated via BIACORE binding studies (KD = 10 nM) and circular dichroism (CD) spectroscopy showing structural changes upon binding. Researchers should use competitive inhibition assays and mutagenesis (e.g., hydrophobic pocket mutants) to confirm binding specificity .

Q. What experimental models are appropriate for studying this compound’s therapeutic potential?

In vitro models (e.g., cancer cell lines with APE1 overexpression) and in vivo xenograft models are standard. Prioritize cell lines with documented APE1 activity (e.g., HeLa or MCF-7) to assess cytotoxicity and DNA repair inhibition. Use dose-response curves to determine IC50 values, noting hycanthone’s IC50 of 80 nM in enzymatic assays .

Q. How can researchers validate this compound’s selectivity for APE1 over other DNA repair enzymes?

Employ enzymatic profiling panels (e.g., PARP-1, DNA ligase III) and comparative binding assays. Structural docking simulations (using APE1’s crystal structure) and competitive inhibition studies with APE1-specific substrates (e.g., abasic site DNA) can confirm selectivity. Cross-validate results with genetic knockdowns (siRNA/CRISPR) .

Q. What are the best practices for synthesizing and characterizing this compound in the lab?

Follow USP guidelines for sulfonate derivatives (e.g., purity testing via HPLC, NMR for structural confirmation). Monitor sulfamate stability under varying pH and temperature conditions. Reference synthetic protocols for lucanthone derivatives and validate intermediates using mass spectrometry .

Advanced Research Questions

Q. How can structural data resolve contradictions in this compound’s inhibition kinetics across studies?

Contradictions may arise from assay conditions (e.g., ionic strength, co-factors) or APE1 isoform variations. Use X-ray crystallography or cryo-EM to compare hycanthone-bound APE1 structures across studies. Perform meta-analyses of kinetic data (e.g., IC50, KD) with standardized buffer conditions .

Q. What methodologies address this compound’s instability in aqueous solutions?

Stability studies under physiological conditions (pH 7.4, 37°C) with stabilizers (e.g., DMSO, Tris buffer) are critical. Radical scavengers (e.g., TEMPOL) can mitigate peptide bond cleavage. Use accelerated degradation tests (e.g., Arrhenius modeling) to predict shelf-life and optimize formulation .

Q. How should researchers design experiments to evaluate this compound’s synergy with DNA-damaging agents?

Apply combination index (CI) models (e.g., Chou-Talalay method) in cell viability assays. Test sequential vs. concurrent administration with chemotherapeutics (e.g., temozolomide). Use comet assays or γH2AX foci quantification to measure DNA damage potentiation .

Q. What statistical approaches reconcile discrepancies in APE1 inhibition data between enzymatic and cellular assays?

Discrepancies may reflect cellular uptake limitations or off-target effects. Use multivariate regression to correlate intracellular hycanthone concentrations (LC-MS/MS) with APE1 activity. Apply Bayesian meta-analysis to integrate enzymatic (in vitro) and phenotypic (in vivo) data .

Q. How can researchers ensure reproducibility in this compound studies given variability in APE1 expression levels?

Standardize cell lines via qPCR/Western blotting for APE1 expression. Use isogenic models (e.g., APE1-knockout vs. wild-type) as controls. Report baseline APE1 activity in all experiments and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies integrate this compound research into broader DNA repair-targeted therapeutic development?

Leverage systems biology approaches (e.g., network pharmacology) to map APE1’s interactome. Combine hycanthone with PARP inhibitors or immunotherapy in preclinical models. Publish negative results to refine structure-activity relationships (SAR) and avoid redundant studies .

Methodological Frameworks

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure studies, e.g., “In APE1-overexpressing tumors (P), does this compound (I) compared to placebo (C) reduce DNA repair capacity (O) within 24 hours (T)?” .

- Data Reporting : Follow SRQR standards for qualitative data (e.g., thematic analysis of APE1 inhibition mechanisms) and CONSORT for in vivo studies .

- Literature Integration : Systematically categorize findings using conceptual matrices (e.g., mechanistic studies vs. therapeutic efficacy) to identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.